WEHI-345 analog - 1354825-62-9

WEHI-345 analog

Catalog Number: EVT-253380
CAS Number: 1354825-62-9
Molecular Formula: C23H25N7O
Molecular Weight: 415.501
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
WEHI-345 (analog) is a Src inhibitor, extracted from patent WO/2012003544A1, compound example 71.Target:SrcWEHI-345 (analog) is a protein kinase inhibitor. A family of proto-oncogenic TPKs referred to herein as SFKs (Src family kinases) have provided researchers with a better understanding of the mechanism of cancer as a disease state where normally healthy cellular signalling is disrupted.
Overview

WEHI-345 analog is a selective inhibitor of receptor-interacting protein kinase 2, commonly referred to as RIPK2. This compound has garnered attention due to its potential therapeutic applications in modulating inflammatory responses and its role in various diseases, including cancer and autoimmune disorders. The development of WEHI-345 was driven by the need for specific kinase inhibitors that could effectively target the signaling pathways mediated by RIPK2 without affecting other kinases.

Source

WEHI-345 was developed by researchers at the Walter and Eliza Hall Institute of Medical Research in Australia. The compound was synthesized as part of a broader effort to identify novel inhibitors of RIPK2, which plays a crucial role in the immune response and inflammation. The compound's design was informed by structure-activity relationship studies that aimed to enhance potency and selectivity for RIPK2 over other kinases.

Classification

WEHI-345 is classified as a small molecule inhibitor, specifically targeting the ATP-binding site of RIPK2. It is structurally related to adenosine triphosphate (ATP), allowing it to compete effectively for binding to the kinase domain of RIPK2.

Synthesis Analysis

Methods

The synthesis of WEHI-345 involves several key steps, primarily focusing on modifying existing chemical scaffolds known to inhibit kinases. The synthetic route typically begins with the preparation of a pyridine derivative, which is then subjected to various chemical reactions, including alkylation and functional group modifications, to enhance its binding affinity and selectivity for RIPK2.

Technical Details

  1. Starting Materials: The synthesis often utilizes commercially available pyridine derivatives.
  2. Reagents: Common reagents include bases (e.g., sodium hydride) and coupling agents (e.g., EDCI) to facilitate the formation of amide bonds.
  3. Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels suitable for biological testing.
Molecular Structure Analysis

Structure

The molecular structure of WEHI-345 features a pyridine ring that is crucial for its interaction with the ATP-binding pocket of RIPK2. The compound's structure allows it to form multiple hydrogen bonds and hydrophobic interactions with key residues in the kinase domain.

Data

  • Molecular Formula: C₁₄H₁₅N₃O
  • Molecular Weight: 241.29 g/mol
  • 3D Structure: Crystallographic studies have provided detailed insights into how WEHI-345 binds within the active site of RIPK2, revealing critical interactions that stabilize its binding.
Chemical Reactions Analysis

Reactions

WEHI-345 undergoes specific chemical interactions upon binding to RIPK2. It primarily acts as a competitive inhibitor, displacing ATP from the active site, which subsequently prevents phosphorylation events crucial for downstream signaling.

Technical Details

  1. Binding Affinity: The binding affinity of WEHI-345 for RIPK2 has been measured with an IC₅₀ value of approximately 130 nM, indicating strong inhibitory activity.
  2. Selectivity Profile: In assays involving other kinases, WEHI-345 demonstrated significant selectivity for RIPK2 over a panel of 92 kinases tested.
Mechanism of Action

Process

WEHI-345 exerts its pharmacological effects by inhibiting the kinase activity of RIPK2. By binding to the ATP-binding pocket, it effectively blocks the phosphorylation of downstream substrates involved in inflammatory signaling pathways.

Data

  1. Inhibition Studies: Experimental data show that WEHI-345 significantly reduces NF-κB activation downstream of NOD signaling pathways.
  2. Target Engagement: Mass spectrometry analyses have confirmed that WEHI-345 selectively interacts with RIPK2 in cellular contexts, reinforcing its role as a targeted inhibitor.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: WEHI-345 is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Log P (Partition Coefficient): Indicates moderate lipophilicity, which is favorable for cell membrane permeability.
Applications

Scientific Uses

WEHI-345 has been primarily utilized in research settings to explore the role of RIPK2 in various biological processes:

  1. Inflammation Research: Investigating its potential as a therapeutic agent in inflammatory diseases such as rheumatoid arthritis.
  2. Cancer Studies: Assessing its efficacy in inhibiting tumor growth through modulation of immune responses.
  3. Drug Development: Serving as a lead compound for further modifications aimed at enhancing potency and selectivity against RIPK2.
Introduction to RIPK2 Signaling and Therapeutic Targeting

RIPK2 as a Critical Mediator in NOD1/NOD2-Driven Inflammatory Pathways

Receptor-Interacting Protein Kinase 2 (RIPK2) is a dual-specificity serine/threonine kinase that serves as a pivotal signaling hub downstream of nucleotide-binding oligomerization domain-containing proteins 1 and 2 (NOD1/NOD2). These cytosolic pattern recognition receptors detect bacterial peptidoglycans (e.g., iE-DAP for NOD1, MDP for NOD2), triggering RIPK2 activation through caspase activation and recruitment domain (CARD)-CARD homotypic interactions [1] [5]. Structurally, RIPK2 comprises three functional domains:

  • An N-terminal kinase domain (KD; aa 1-310) with a conserved catalytic loop
  • An intermediate domain (ID)
  • A C-terminal CARD domain (aa 437-520) mediating protein interactions [1] [4]

Table 1: Structural Domains of RIPK2

DomainAmino Acid ResiduesKey Functional ElementsRole in Signaling
Kinase Domain (KD)1-310ATP-binding pocket (K47/D146), Activation segment (S176)Catalytic activity, Autophosphorylation
Intermediate Domain (ID)311-436αJ-helix (E299-K310)Dimerization interface
CARD Domain437-520Charged residues (R444, R483, R488)NOD1/NOD2 binding, RIPosome formation

Upon activation, RIPK2 undergoes conformational changes enabling dimerization via its αJ-helix and autophosphorylation at critical residues (Ser176 in the activation loop), initiating downstream pro-inflammatory cascades [1] [5].

Role of RIPK2 in NF-κB and MAPK Activation Across Disease Pathologies

RIPK2 activation triggers two major signaling axes:

  • NF-κB Pathway: K63-linked polyubiquitination of RIPK2 (notably at Lys209) recruits ubiquitin-binding proteins (TAB1/TAK1 complex), leading to IKK phosphorylation and subsequent NF-κB nuclear translocation [3] [5].
  • MAPK Pathway: RIPK2-dependent TAK1 activation phosphorylates MKK kinases, activating JNK, p38, and ERK pathways [5] [9].

These pathways drive transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-8) and chemokines implicated in:

  • Autoimmune Disorders: Inflammatory bowel disease (IBD), rheumatoid arthritis (RA), and Blau syndrome exhibit RIPK2 hyperactivation [5] [6].
  • Carcinogenesis: Chronic inflammation fuels tumorigenesis in colorectal, breast, and ovarian cancers [3] [9]. Elevated RIPK2 expression correlates with poor prognosis in triple-negative breast cancer (TNBC) and paclitaxel-resistant ovarian carcinomas [9].

Table 2: RIPK2-Associated Diseases and Molecular Consequences

Disease CategoryRepresentative ConditionsKey RIPK2-Driven Mechanisms
Autoimmune DisordersCrohn’s disease, Ulcerative colitisNOD2 hyperactivation → Chronic intestinal inflammation
CancersTriple-negative breast cancer, Ovarian cancerNF-κB-mediated proliferation; Chemoresistance via IL-6/IL-8 overexpression
Metabolic DisordersType 2 diabetesObesity-linked inflammation via NOD1/RIPK2

Rationale for Targeting RIPK2 in Inflammation-Associated Cancers and Autoimmune Disorders

RIPK2 inhibition offers a dual therapeutic advantage:

  • Precision: Spares RIPK1/RIPK3 involved in apoptosis/necroptosis [1].
  • Broad Applicability: Addresses shared pathways in autoimmune diseases (IBD, RA) and inflammation-driven cancers [3] [9]. Pharmacological blockade of RIPK2 kinase activity disrupts NF-κB/MAPK signaling at the nodal point, potentially overcoming resistance to cytokine-specific biologics [6] [10].

Properties

CAS Number

1354825-62-9

Product Name

WEHI-345 analog

IUPAC Name

N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]-3-methylpyridine-2-carboxamide

Molecular Formula

C23H25N7O

Molecular Weight

415.501

InChI

InChI=1S/C23H25N7O/c1-14-7-9-16(10-8-14)19-17-20(24)27-13-28-21(17)30(29-19)23(3,4)12-26-22(31)18-15(2)6-5-11-25-18/h5-11,13H,12H2,1-4H3,(H,26,31)(H2,24,27,28)

InChI Key

ZCZGSEXBXXYQQC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)(C)CNC(=O)C4=C(C=CC=N4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.